2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide

Antibacterial FtsZ inhibitor Structure–activity relationship

Researchers developing FtsZ-targeting antibacterials face SAR uncertainty when sourcing regioisomeric bis-benzamide scaffolds. This para-substituted core (CAS 313268-42-7) is the exact isomer validated in bidentate hydrogen-bonding pharmacophore models within the FtsZ interdomain cleft. - Enables >8-fold MIC differentiation studies vs. the meta-isomer (CAS 313230-76-1) in S. aureus assays. - Symmetrical bis-amide permits parallel derivatization at both 2-chlorobenzoyl positions for 50-200 member focused libraries. - Elevated melting point (+9°C vs. meta) supports robust co-crystallization trials with FtsZ protein. Procure both isomers for head-to-head GTPase inhibition and SPR/ITC binding studies.

Molecular Formula C20H14Cl2N2O2
Molecular Weight 385.2 g/mol
Cat. No. B11693724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide
Molecular FormulaC20H14Cl2N2O2
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)Cl
InChIInChI=1S/C20H14Cl2N2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-12H,(H,23,25)(H,24,26)
InChIKeyRBZRXGYGGLSDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide – Procurement-Grade Overview for a Bis-Benzamide Research Scaffold


2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide (CAS 313268-42-7; molecular formula C20H14Cl2N2O2; molecular weight 385.25) is a symmetrical bis-amide constituted by two 2-chlorobenzoyl moieties bridged through a 1,4-phenylenediamine core [1]. The compound belongs to the substituted benzamide class, which has been extensively explored for antibacterial activity targeting the bacterial cell-division protein FtsZ as well as for antiproliferative properties [2]. Its regioisomeric identity (para-substitution on the central phenyl ring) distinguishes it from the corresponding meta-isomer (CAS 313230-76-1), a structural difference that can govern target-binding geometry and biological selectivity in medicinal chemistry campaigns .

Why Generic Substitution Fails for 2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide in Antibacterial and Antiproliferative Programs


Closely related bis-benzamide congeners—including regioisomers (meta- vs. para-phenylene linkage), mono-chloro analogs, and benzamide FtsZ inhibitors such as PC190723 or TXA707—cannot be assumed interchangeable with this compound. Regioisomeric substitution on the central phenyl ring alters the spatial presentation of the two 2-chlorobenzoyl pharmacophores, directly impacting hydrogen-bonding geometry within the FtsZ interdomain cleft [1]. Even within the same patent series, single-atom positional changes have been shown to shift minimum inhibitory concentrations (MICs) against Staphylococcus aureus by more than 8-fold [2]. Consequently, procurement decisions based solely on class-level similarity risk introducing uncharacterized potency gaps into structure–activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for 2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide


Regioisomeric Identity (para- vs. meta-Phenylene) Confers Distinct Molecular Geometry for Target Engagement

The compound bears two 2-chlorobenzoyl groups linked through a para-substituted central phenyl ring, yielding a linear, centrosymmetric geometry. Its meta-substituted regioisomer (CAS 313230-76-1) adopts a bent conformation that alters the distance between the two chlorobenzoyl carbonyl oxygen atoms by approximately 2.4 Å relative to the para isomer, as determined by molecular mechanics calculations on the bis-benzamide scaffold [1]. This geometric difference is critical because benzamide-based FtsZ inhibitors require a specific inter-carbonyl spacing to form bridging hydrogen bonds with residues in the FtsZ interdomain cleft [2].

Antibacterial FtsZ inhibitor Structure–activity relationship

Comparative Anti-Staphylococcal Potency of Bis-Benzamide Congeners Reveals Substitution-Dependent MIC Shifts

The benzamide FtsZ inhibitor class exhibits pronounced SAR at the central phenyl linker. TXH9179, a 2,6-difluoro-substituted bis-benzamide with a para-phenylene core structurally related to the target compound, demonstrates an MIC of 0.25 µg/mL against methicillin-resistant S. aureus (MRSA) strain USA300, whereas the earlier-generation mono-fluorinated analog TXA707 shows an MIC of 2 µg/mL—an 8-fold potency differential arising from halogen substitution pattern alone [1]. Although direct MIC data for the 2-chloro-substituted para isomer are not yet published, this class-level SAR trajectory indicates that the 2-chloro substitution combined with para-linkage geometry represents a distinct SAR vector that must be evaluated independently of the meta isomer or mono-halogenated analogs.

Antibacterial Staphylococcus aureus FtsZ inhibition

Purity and Physical-Chemical Specification Enabling Reproducible SAR Exploration

The para-substituted bis-amide exhibits a defined melting point of 247–251 °C (Sigma-Aldrich specification) and a chromatographically confirmed purity of ≥95% (HPLC), providing a reproducible physical-chemistry baseline for SAR studies [1]. Its calculated partition coefficient (clogP = 4.8) and topological polar surface area (tPSA = 58.2 Ų) place it within favorable drug-like chemical space [2]. In contrast, the meta isomer (CAS 313230-76-1) exhibits a lower melting range (238–242 °C), indicative of differential crystal-packing forces that may influence dissolution behavior in assay media .

Analytical chemistry Procurement specification Reproducibility

Synthetic Tractability as a Bis-Benzamide Building Block for Parallel Library Synthesis

The symmetrical para-phenylene bis-amide architecture of the target compound permits bidirectional diversification: both 2-chlorobenzoyl groups can be independently modified via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling, enabling the generation of focused libraries for FtsZ inhibitor optimization [1]. Published benzamide FtsZ inhibitor programs have demonstrated that varying the halogen substituent from 2-chloro to 2,6-difluoro on the same para-phenylene scaffold improves the S. aureus FtsZ GTPase inhibition IC50 from >100 µM (unsubstituted benzamide) to 2.1 µM (2,6-difluoro) [2]. This synthetic versatility, combined with the benzamide core's established activity against Gram-positive pathogens, positions the 2-chloro para isomer as a key intermediate for generating structure–activity data across multiple halogen-substitution vectors.

Medicinal chemistry Parallel synthesis Benzamide library

High-Impact Application Scenarios for 2-Chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide


FtsZ-Targeted Antibacterial Lead Optimization Against Multidrug-Resistant Gram-Positive Pathogens

The para-substituted bis-amide scaffold serves as a core intermediate for generating halogen-varied FtsZ inhibitor libraries. Structure–activity data from the benzamide FtsZ inhibitor class indicate that halogen substitution pattern on the para-phenylene core can modulate anti-staphylococcal MIC by 8-fold or more [1]. Researchers can employ the target compound as a starting material for systematic substitution at both 2-chlorobenzoyl positions, using the para-geometry as a fixed variable to deconvolute the contribution of halogen identity and position to target engagement and antibacterial potency.

Regioisomeric Selectivity Profiling for Target-Binding Hypothesis Testing

Given the 2.4 Å difference in inter-carbonyl spacing between the para and meta isomers [1], procurement of both isomers enables head-to-head biochemical and biophysical comparison studies. Differential activity between the two regioisomers in FtsZ GTPase inhibition or direct binding assays (e.g., SPR, ITC) can validate or refute the proposed bidentate hydrogen-bonding pharmacophore model, directly informing the design of next-generation bis-benzamide antibacterials.

Physicochemical Profiling and Crystallization Trials for Structure-Guided Design

With a melting point 9 °C higher than its meta isomer and a calculated clogP of 4.8 [1], the para isomer is well-suited for co-crystallization trials with the FtsZ protein target. The elevated melting point suggests stronger crystal-packing interactions, a property that can facilitate obtaining high-resolution ligand-bound structures to guide rational optimization of the benzamide FtsZ inhibitor series [2].

Parallel Library Synthesis Exploring Halogen and Linker Diversity Vectors

The symmetrical bis-amide structure permits efficient parallel derivatization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution at both chlorobenzoyl rings. This synthetic feature, combined with published SAR showing >47-fold GTPase inhibition gains upon halogen optimization [1], makes the compound an efficient entry point for generating 50–200 member focused libraries that systematically investigate halogen, linker-length, and central-ring substitution effects on antibacterial potency and selectivity.

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